molecular formula C21H22N2O3S B2828156 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 361158-57-8

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2828156
CAS No.: 361158-57-8
M. Wt: 382.48
InChI Key: ZNTLEZFPQDUROE-UHFFFAOYSA-N
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Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the use of variable substituents on the thiazole ring . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazoles have specific physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . These properties are similar to those of pyridine and pyrimidine .

Scientific Research Applications

Chemical Synthesis and Modification

Compounds with thiazole and benzamide moieties, such as those related to the query compound, are often explored for their chemical synthesis capabilities and potential as intermediates in the production of more complex molecules. For instance, the synthesis of 2,4-diphenyl substituted thiazoles involves novel protocols that highlight the importance of thiazole derivatives in organic synthesis, offering pathways for creating compounds with multiple biological properties (Zhang et al., 2020).

Biological Applications and Pharmacology

Several studies have investigated the biological activities of compounds with thiazole and benzamide components, demonstrating their potential in pharmacology. For example, research on Schiff bases derived from 1,3,4-thiadiazole compounds has shown significant biological properties, including DNA protective ability and antimicrobial activity, suggesting the utility of these compounds in developing therapeutic agents (Gür et al., 2020).

Luminescence Sensing

Compounds containing dimethylphenyl imidazole dicarboxylate motifs have been utilized in the creation of lanthanide metal-organic frameworks for luminescence sensing of specific chemicals, including benzaldehyde derivatives. This indicates the role of structurally related compounds in the development of sensitive materials for detecting environmental and biological analytes (Shi et al., 2015).

Future Directions

The future directions in the research of thiazoles involve the design and structure–activity relationship of bioactive molecules . Researchers are focusing on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)19-12-27-21(22-19)23-20(24)16-9-17(25-3)11-18(10-16)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTLEZFPQDUROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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